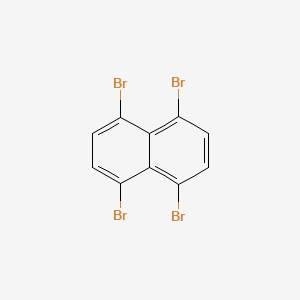
1,4,5,8-Tetrabromonaphthalene
Descripción general
Descripción
1,4,5,8-Tetrabromonaphthalene is a halogenated derivative of naphthalene, characterized by the substitution of four bromine atoms at the 1, 4, 5, and 8 positions of the naphthalene ring
Métodos De Preparación
1,4,5,8-Tetrabromonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs in a solvent like acetic acid, and the product is purified through recrystallization .
Industrial production methods often involve similar bromination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,4,5,8-Tetrabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc dust in acetic acid.
Oxidation Reactions: Oxidative conditions can lead to the formation of naphthoquinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are often used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthalenes .
Aplicaciones Científicas De Investigación
1,4,5,8-Tetrabromonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halogenated compounds and as a model compound for studying steric effects in polyhalogenated naphthalenes.
Biology: The compound’s brominated structure makes it useful in studying the interactions of halogenated aromatic compounds with biological systems.
Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing, particularly in the field of anticancer agents.
Mecanismo De Acción
The mechanism by which 1,4,5,8-tetrabromonaphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromine atoms create a high degree of steric hindrance, which can influence the compound’s binding affinity and specificity. The pathways involved often include halogen bonding and hydrophobic interactions, which play a crucial role in the compound’s biological activity .
Comparación Con Compuestos Similares
1,4,5,8-Tetrabromonaphthalene can be compared with other halogenated naphthalenes, such as:
1,4,5,8-Tetrachloronaphthalene: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and applications due to the smaller size and different electronegativity of chlorine.
1,4,5,8-Tetraiodonaphthalene: Contains iodine atoms, which are larger and more polarizable than bromine, leading to different chemical properties and uses.
1,5-Dibromo-4,8-dichloronaphthalene: A mixed halogenated derivative with both bromine and chlorine atoms, offering a unique combination of properties from both halogens.
This compound is unique due to the specific arrangement of bromine atoms, which imparts distinct steric and electronic characteristics, making it valuable for various specialized applications.
Propiedades
IUPAC Name |
1,4,5,8-tetrabromonaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYHNZUNBWXWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726348 | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-45-8 | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Tetrabromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



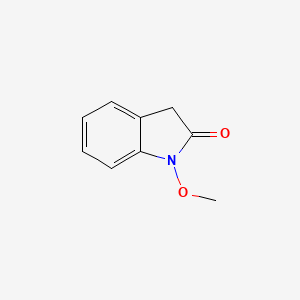

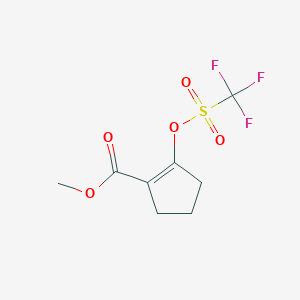
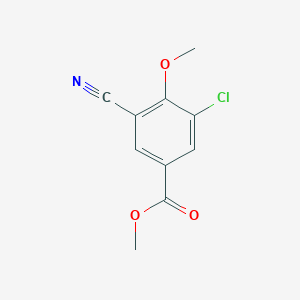
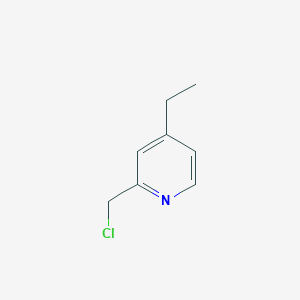

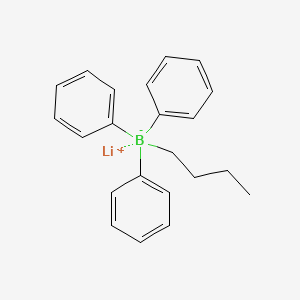
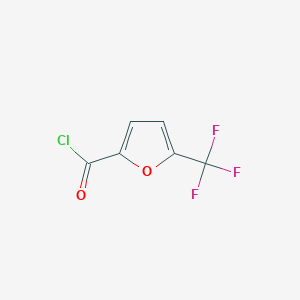
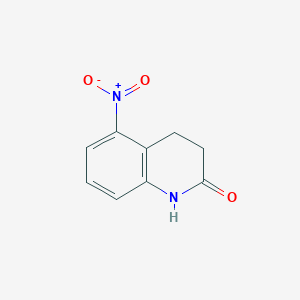
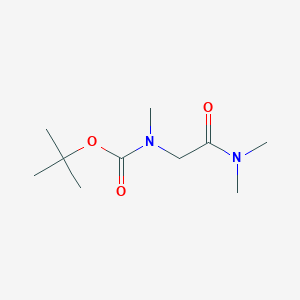
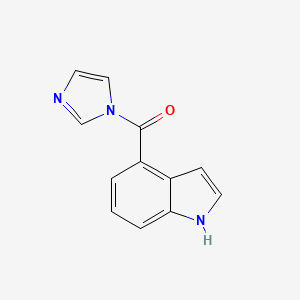
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B3277407.png)

